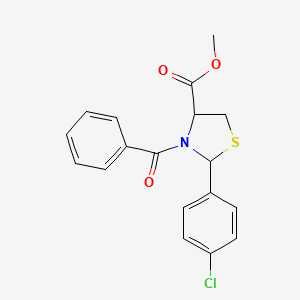

Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate

カタログ番号 B2983925

CAS番号:

477768-56-2

分子量: 361.84

InChIキー: GNDPXWULPZLZEP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole and its derivatives are constituents of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Heterocyclizations based on γ-halo-α,β-unsaturated ketones are often used in the synthesis of heterocycles containing one or several heteroatoms in the ring and their annulated analogs . The types of reactions in which unsaturated γ-halo ketones can take part are determined by several key structural fragments: a halogen atom (Cl, Br, I), which easily enters into nucleophilic substitution reactions, an activated methylene group in the allyl/benzyl position, a keto group and a double bond activated by it in the case of aliphatic compounds .科学的研究の応用

Synthesis and Structural Analysis

- The synthesis of thiazole derivatives through reactions involving diphenylamine, benzoyl isothiocyanates, and various bromides or esters has been a focus of study. This process yields trisubstituted thiazole derivatives, with detailed molecular structures determined by single crystal X-ray diffraction methods (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).

- Research has also explored the synthesis and crystal structure analysis of related benzothiazole compounds, providing insights into their molecular conformation and bonding characteristics, which are vital for understanding their chemical behavior and potential applications (Aydin, Arici, Akkurt, Akkoç, & Sahin, 2002).

Creation of Heterocyclic Compounds

- Studies have shown the ability to create novel heterocyclic compounds by condensing thiazolane derivatives with various reagents. This includes the synthesis of compounds with potential insecticidal activity, where derivatives are tested against specific pests, indicating the role of these compounds in developing new pesticides (Hasan et al., 1996).

- The potential for creating fused-ring heterocycles by reacting keto-enol tautomers of thiazolane derivatives with alkynyl esters has been explored, demonstrating the versatility of these compounds in synthesizing complex molecular structures (Silva, Henry, & Pittman, 2012).

Pharmacological Applications

- Some studies focus on the synthesis of thiazolane derivatives for pharmacological evaluation, indicating the potential of these compounds in drug discovery and development. This includes the assessment of antimicrobial activities, highlighting the broad spectrum of potential applications in medicine and pharmaceuticals (Ningaiah et al., 2014).

特性

IUPAC Name |

methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-23-18(22)15-11-24-17(13-7-9-14(19)10-8-13)20(15)16(21)12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDPXWULPZLZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325302 |

Source

|

| Record name | methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477768-56-2 |

Source

|

| Record name | methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

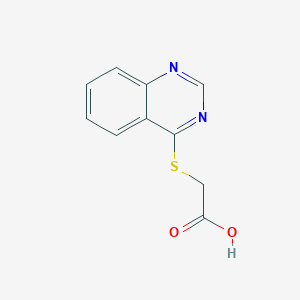

(Quinazolin-4-ylsulfanyl)-acetic acid

63586-46-9

2-Methylhex-5-en-1-amine oxalate

2303565-65-1

![6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2983851.png)

![3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide](/img/structure/B2983852.png)

![(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B2983853.png)

![1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2983864.png)

![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)